6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Bromopyrimidine Attachment: The bromopyrimidine group can be attached through nucleophilic aromatic substitution reactions, where the pyrimidine ring is activated by electron-withdrawing groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyridazinone compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in the study of enzyme interactions and cellular processes.
Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new pharmaceuticals.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds with a pyridazinone core can interact with various enzymes or receptors, modulating their activity. The bromopyrimidine moiety might enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 6-(3-((5-iodopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromopyrimidine group may confer distinct properties compared to its chloro, fluoro, or iodo analogs, potentially leading to different applications and effects.
Properties
IUPAC Name |
6-[3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O3/c1-20-13(22)5-4-12(19-20)14(23)21-6-2-3-11(9-21)24-15-17-7-10(16)8-18-15/h4-5,7-8,11H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYERHXQJHDKROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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